molecular formula C11H12ClF3N2O2 B3047121 Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate CAS No. 1354448-69-3

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate

Cat. No.: B3047121
CAS No.: 1354448-69-3
M. Wt: 296.67
InChI Key: LYZSVVHLAGPWSK-UHFFFAOYSA-N
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Description

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C11H12ClF3N2O2 . This compound is notable for its unique structure, which includes a trifluoromethyl group and a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including substitution and coupling reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific reactants and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O2/c1-10(2,9(18)19-3)17-8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZSVVHLAGPWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354448-69-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354448-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate
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Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate

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